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Compound of Interest

Compound Name: DN-108

Cat. No.: B061871

This guide provides a detailed comparison of the investigational anti-LILRB2 antibody, 10-108,
as a monotherapy versus its use in combination with the anti-PD-1 antibody pembrolizumab for
the treatment of advanced solid tumors. The information is based on publicly available data
from a first-in-human Phase | clinical trial.

Mechanism of Action: Targeting the Tumor
Microenvironment

0-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-
like Receptor B2 (LILRB2), also known as ILT4.[1][2] LILRBZ2 is an inhibitory receptor primarily
expressed on myeloid cells, such as macrophages and dendritic cells, within the tumor
microenvironment.[1] By binding to its ligands, including HLA-G, LILRB2 suppresses the anti-
tumor immune response. 10-108 blocks this interaction, thereby promoting a pro-inflammatory
phenotype in myeloid cells and enhancing the activation of T-cells to attack tumor cells.[1]

The combination of 10-108 with pembrolizumab, an immune checkpoint inhibitor that blocks the
PD-1/PD-L1 pathway, represents a dual-pronged approach to overcoming immune
suppression. While pembrolizumab reinvigorates exhausted T-cells, I0-108 reprograms the
myeloid compartment of the tumor microenvironment to be more supportive of an anti-tumor
response.
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Figure 1: Mechanism of Action of 10-108 and Pembrolizumab.

Clinical Efficacy: Monotherapy vs. Combination
Therapy

A Phase | dose-escalation study (NCT05054348) evaluated the safety and preliminary efficacy
of 10-108 as a monotherapy and in combination with pembrolizumab in patients with advanced
solid tumors.[2][3][4]

Table 1: Overall Response Rate (ORR)
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Number of Patients  Overall Response Complete
Treatment Group
(Evaluable) Rate (ORR) Response (CR)
1 (Merkel cell
10-108 Monotherapy 11 9% )
carcinoma)
10-108 +
13 23% Not Reported

Pembrolizumab

Data sourced from a Phase | dose escalation study.[2][4]

The combination of 10-108 with pembrolizumab demonstrated a higher overall response rate
compared to 10-108 monotherapy in this early-phase trial.[2][4] Notably, a durable complete
response lasting over two years was observed in a patient with treatment-refractory Merkel cell
carcinoma treated with 10-108 monotherapy.[2][4]

Safety and Tolerability Profile

10-108 was well-tolerated both as a monotherapy and in combination with pembrolizumab up
to the maximum administered dose of 1800 mg every three weeks.[2] No dose-limiting toxicities
were observed, and a maximum tolerated dose was not reached.[2]

Table 2: Treatment-Related Adverse Events (TRAES)

. . TRAESs leading to
Patients with any

Treatment Group e Grade of TRAEs discontinuation or
death
10-108 Monotherapy 50.0% (6/12) All Grade 1 or 2 0
10-108 +
46.2% (6/13) All Grade 1 or 2 0

Pembrolizumab

Data sourced from a Phase | dose escalation study.[2]

All treatment-related adverse events were mild or moderate (Grade 1 or 2) in both the
monotherapy and combination therapy arms.[2]
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Experimental Protocols

The first-in-human study of 10-108 (NCT05054348) was a multi-center, open-label, dose-
escalation trial.[3]

Key Inclusion Criteria:

» Adults with histologically or cytologically confirmed advanced and relapsed solid tumors.[2]
o Measurable disease by RECIST v1.1.[2]

Key Exclusion Criteria:

o Symptomatic CNS spread of tumor.[3]

o History of Grade > 3 immune-related adverse events with any prior immunotherapy.|[3]

» Active, uncontrolled infection.[3]

Study Design: The study consisted of a dose-escalation phase for both 10-108 monotherapy
and combination therapy with pembrolizumab, followed by a dose-expansion phase.[3]
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Figure 2: 10-108 Phase | Clinical Trial Workflow.

Objectives:
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e Primary: To assess the safety and tolerability of I0-108 as monotherapy and in combination
with pembrolizumab.[2][4]

e Secondary: To evaluate the pharmacokinetics, immunogenicity, and preliminary anti-tumor
activity of 10-108.[2][4]

Conclusion

The initial clinical data for 10-108 is promising, suggesting that targeting the LILRB2 pathway is
a viable strategy for cancer immunotherapy. The combination of 10-108 with an anti-PD-1
antibody like pembrolizumab appears to enhance the anti-tumor response compared to 10-108
monotherapy, with a manageable safety profile. These findings support the continued
investigation of this combination in further clinical trials. The single-agent activity, particularly
the durable complete response in a heavily pre-treated patient, also warrants further
exploration of 10-108 as a monotherapy in specific tumor types.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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